Vinorelbine Bitartrate

概要

説明

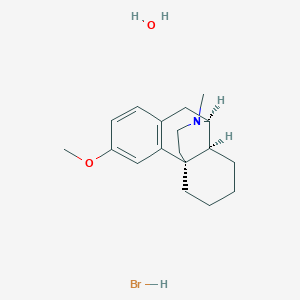

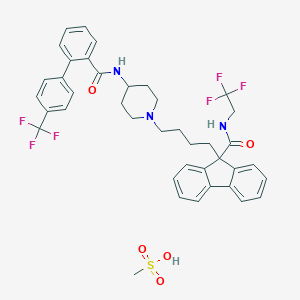

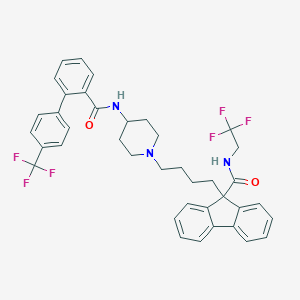

Vinorelbine Bitartrate, a semi-synthetic vinca alkaloid, has been extensively studied for its pharmacological properties and clinical applications in cancer chemotherapy. Its distinct chemical structure and microtubule selectivity, alongside a unique neurotoxicity profile, make it a promising anticancer agent with broad activity against various cell lines and human xenografts (Burris & Fields, 1994).

Synthesis Analysis

The synthesis and preparation of Vinorelbine Bitartrate involve various advanced techniques to enhance its delivery and stability. Solid lipid nanoparticles (SLNs) and liposomal formulations have been developed to improve the drug's entrapment efficiency and release profile. For instance, a novel temperature-sensitive liposome formulation was designed to enhance targeted delivery and antitumor effects, with an entrapment efficiency of more than 90% and size around 100 nm, showcasing significant stability and controlled release at higher temperatures (Zhang et al., 2011).

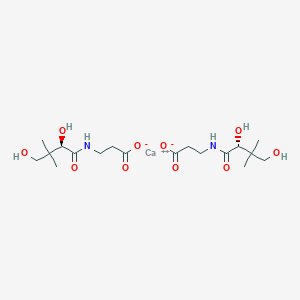

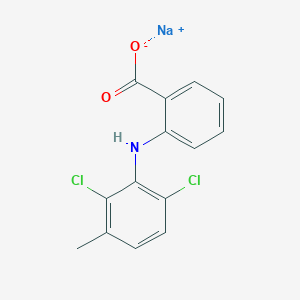

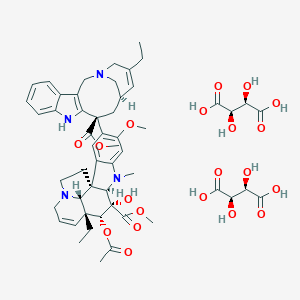

Molecular Structure Analysis

Vinorelbine's molecular structure, a modification on the catharanthine nucleus, imparts increased lipophilicity compared to other vinca alkaloids, resulting in unique pharmacokinetic properties. This modification facilitates extensive extravascular distribution and significant metabolism and elimination via the liver, with metabolites primarily excreted in the bile. The structural modifications contribute to its broad spectrum of antitumor activity and mild toxicity profile (Wargin & Lucas, 1994).

Chemical Reactions and Properties

Vinorelbine Bitartrate's chemical reactions, particularly its interaction with microtubules, distinguish it from other chemotherapy agents. Its semi-synthetic nature allows for modifications that enhance its efficacy and reduce side effects. The drug undergoes extensive metabolism, with identified impurities such as 18'-O-demethylvinorelbine and 17-bromovinorelbine, which are analyzed to ensure purity and efficacy (Cao et al., 2005).

Physical Properties Analysis

Vinorelbine Bitartrate's physical properties, including its high aqueous solubility and temperature-induced degradation, pose challenges for its formulation. Techniques like the use of solid lipid nanoparticles and liposomes have been employed to overcome these challenges, ensuring stability and effective delivery. The mean particle size of these formulations ranges from 150 to 350 nm, indicating a nano-scale delivery system that enhances drug stability and release kinetics (You et al., 2007).

Chemical Properties Analysis

The chemical properties of Vinorelbine Bitartrate, including its interaction with biological membranes and intracellular targets, are critical for its antitumor activity. Its lipophilicity, resulting from structural modifications, enhances its interaction with microtubules, disrupting mitosis in cancer cells. The development of lipid-based aqueous core nanocapsules (ACNs) for encapsulating Vinorelbine Bitartrate exemplifies advances in leveraging its chemical properties for improved therapeutic outcomes, with encapsulation efficiency up to 78% and significant in vitro safety for intravenous administration (Lakshmi et al., 2018).

科学的研究の応用

Vinorelbine Bitartrate is a semi-synthetic vinca alkaloid with antitumor activity . It’s primarily used in the field of oncology, specifically for the treatment of various types of cancers. Here are some applications:

-

Non-Small Cell Lung Cancer (NSCLC)

- Vinorelbine is approved for the treatment of NSCLC . It’s used as a first-line therapy, either alone or in combination with other drugs like cisplatin .

- The drug works by inhibiting mitosis in cancer cells, thereby preventing their proliferation .

- The effectiveness of Vinorelbine in treating NSCLC has been demonstrated in various clinical trials .

-

Breast Cancer

- Vinorelbine is also used in the treatment of advanced breast cancer .

- It can be used alone or in combination with other chemotherapy drugs or radiotherapy .

- Clinical trials have shown that Vinorelbine can be effective in treating breast cancer, although the specific outcomes can vary depending on the individual patient and the specifics of their disease .

-

Drug Delivery Systems

- Research has been conducted into using Vinorelbine in drug delivery systems, such as in the form of solid lipid nanoparticles .

- These systems can help to overcome some of the challenges associated with the drug, such as its hydrophilic and thermolabile nature .

- Studies have shown that these delivery systems can enhance the entrapment and anticancer efficacy of Vinorelbine .

-

Combination Therapy

- Vinorelbine has been studied in combination with other drugs to improve its effectiveness. For example, a study found that the combination of Vinorelbine and Sorafenib showed promising results in treating hepatocellular carcinoma .

- In this study, mice bearing HCC tumors were treated with the combination therapy, and the results showed a notable response rate .

-

Patient-Derived Xenograft (PDX) Models

- Vinorelbine has been used in PDX models for cancer research .

- These models retain the principal histologic and genetic characteristics of their donor tumor and remain stable across passages .

- Using these models, researchers can study the effects of Vinorelbine on different types of tumors in a controlled environment .

-

Pharmaceutical Research

- Vinorelbine has been the subject of various pharmaceutical research studies .

- These studies often focus on improving the formulation of the drug to enhance its effectiveness and reduce side effects .

- For example, one study focused on the development and optimization of a solid lipid nanoparticle formulation that can encapsulate Vinorelbine to a maximum extent without compromising the integrity and anticancer activity of the drug .

-

Hodgkin Lymphoma

-

Desmoid Tumor or Aggressive Fibromatosis

-

Recurrent or Metastatic Squamous Cell Head and Neck Cancer

-

Recurrent Ovarian Cancer

-

Metastatic Breast Cancer

-

HER2-positive, Trastuzumab-resistant, Advanced Breast Cancer

- Vinorelbine tartrate is used for the treatment of HER2-positive, trastuzumab-resistant, advanced breast cancer in patients previously treated with a taxane, in combination with trastuzumab and everolimus .

- The combination of these drugs helps in controlling the growth and spread of the cancer cells .

Safety And Hazards

将来の方向性

Vinorelbine tartrate is being studied in the treatment of other types of cancer . A study was done on the clearance rate of vinorelbine on individuals with various single polymorphonuclear mutations. It was found that there was 4.3-fold variation in vinorelbine clearance across the cohort, suggesting a strong influence of genetics on the clearance of this drug .

特性

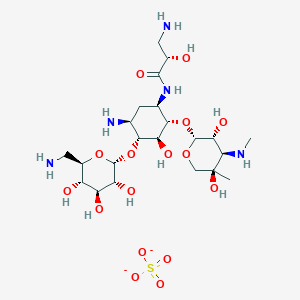

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28-,37+,38-,39-,42-,43-,44+,45+;2*1-,2-/m111/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILBMBUYJCWATM-LNLXBTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C[C@@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H66N4O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1079.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vinorelbine Bitartrate | |

CAS RN |

125317-39-7 | |

| Record name | Vinorelbine Tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。